Leucomycin A6

Descripción general

Descripción

Leucomycin A6 is a member of the leucomycin family, which are 16-membered-ring macrolide antibiotics. These compounds are known for their potent activity against gram-positive bacteria, gonococcus, leptospira, rickettsia, and mycoplasma . This compound, like other leucomycins, is primarily used to treat skin and soft tissue infections, respiratory infections, gonorrhea, and non-gonococcal urethritis .

Métodos De Preparación

Leucomycin A6 is typically produced through fermentation by microorganisms. The primary industrial production process involves the fermentation of Streptomyces kitasatoensis . During production, degradation products of leucomycin can be readily produced in acidic conditions . The synthetic routes for this compound involve multiple steps, including the use of nitroso Diels–Alder reactions . Despite the extensive constituent functionalities in leucomycin, these hetero cycloaddition reactions proceed in a highly regio- and stereoselective fashion .

Análisis De Reacciones Químicas

Leucomycin A6 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include barium hydroxide for deacylation . The major products formed from these reactions include desisovaleryl leucomycin and other derivatives . Additionally, nitroso Diels–Alder reactions have been used to synthesize novel leucomycin analogs .

Aplicaciones Científicas De Investigación

Antibacterial Activity

Leucomycin A6 demonstrates potent antibacterial properties, making it an important candidate for treating bacterial infections. It is particularly effective against:

- Gram-positive bacteria : Including strains resistant to other antibiotics.

- Gonococcus : The causative agent of gonorrhea.

- Leptospira : Bacteria responsible for leptospirosis.

- Rickettsia : Pathogens causing typhus and other diseases.

- Mycoplasma : A group of bacteria that can cause respiratory and urogenital infections .

Synthesis of Novel Antibiotics

This compound serves as a precursor in the synthesis of new macrolide antibiotics. Researchers utilize its structure to develop derivatives that may possess enhanced efficacy or reduced side effects compared to existing antibiotics. This includes modifications aimed at overcoming resistance mechanisms in bacteria .

Mechanism of Action Studies

The compound's mechanism of action involves inhibiting bacterial protein synthesis by binding to the 50S ribosomal subunit. This action disrupts the translation process, effectively halting bacterial growth. Understanding this mechanism aids in the design of more effective antibiotics and helps predict potential resistance.

Research on Resistance Mechanisms

This compound is also used in studies investigating bacterial resistance mechanisms to macrolide antibiotics. By analyzing how bacteria adapt to evade the effects of this compound, researchers can identify new targets for antibiotic development and strategies to combat resistance .

Clinical Case Studies

Several clinical studies have documented the use of this compound in treating infections caused by resistant strains of bacteria. For instance, case reports highlight its effectiveness in patients with acute generalized exanthematous pustulosis, a severe skin reaction associated with antibiotic use . Such studies underscore its therapeutic potential despite the risks associated with antibiotic therapy.

Probiotic Research

Recent studies have explored the potential probiotic effects of this compound in animal models. Research indicates that certain strains treated with this compound exhibited improved immune responses and reduced inflammation during infections, suggesting its utility beyond traditional antibiotic applications .

Industrial Production

This compound is primarily produced through fermentation processes involving Streptomyces kitasatoensis. Optimizing these production methods not only enhances yield but also allows for the exploration of novel derivatives through chemical modifications during fermentation .

Data Table: Summary of Applications

| Application Area | Description |

|---|---|

| Antibacterial Activity | Effective against Gram-positive bacteria, gonococcus, leptospira, rickettsia, and mycoplasma |

| Synthesis of Novel Antibiotics | Used as a precursor for developing new macrolide antibiotics |

| Mechanism of Action Studies | Inhibits protein synthesis by binding to the 50S ribosomal subunit |

| Research on Resistance Mechanisms | Investigates how bacteria develop resistance to macrolides |

| Clinical Case Studies | Documented effectiveness in treating resistant infections |

| Probiotic Research | Potential immune-enhancing effects observed in animal studies |

| Industrial Production | Produced via fermentation from Streptomyces kitasatoensis |

Mecanismo De Acción

Leucomycin A6 exerts its effects by inhibiting bacterial protein synthesis. It binds to the bacterial ribosome, specifically the 50S subunit, and prevents the elongation of the polypeptide chain . This inhibition of protein synthesis ultimately leads to the death of the bacterial cell .

Comparación Con Compuestos Similares

Leucomycin A6 is similar to other 16-membered-ring macrolide antibiotics, such as leucomycin A1, leucomycin A3, leucomycin A4, leucomycin A5, leucomycin A7, leucomycin A8, leucomycin A9, and leucomycin A13 . These compounds share similar structures and mechanisms of action but may differ in their specific antibacterial activity and pharmacokinetic properties . This compound is unique in its specific structural features and its potent activity against a broad spectrum of bacteria .

Actividad Biológica

Leucomycin A6 is a member of the leucomycin antibiotic family, which is produced by the actinobacterium Streptomyces kitasatoensis. This compound exhibits significant biological activity, primarily as an antibacterial agent. In this article, we will explore its biological properties, mechanisms of action, and relevant case studies.

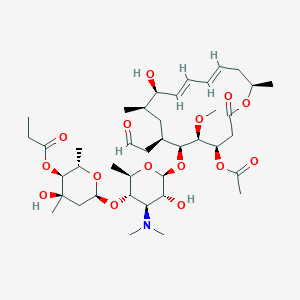

Chemical Structure and Properties

This compound is characterized by its 16-membered macrolide structure, which is crucial for its biological activity. The molecular formula of this compound is , with a molecular weight of approximately 785.46 g/mol. Its structure includes multiple hydroxyl groups and a lactone ring, which are essential for its interaction with bacterial ribosomes.

This compound operates by inhibiting bacterial protein synthesis. It binds to the 50S subunit of the bacterial ribosome, similar to other macrolides like erythromycin. This binding prevents peptide bond formation during translation, effectively halting bacterial growth.

Biological Activity

Antibacterial Activity

this compound demonstrates broad-spectrum antibacterial activity against various Gram-positive and some Gram-negative bacteria. The following table summarizes its activity against selected bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) μg/mL |

|---|---|

| Staphylococcus aureus | 0.5 |

| Streptococcus pneumoniae | 0.25 |

| Escherichia coli | 16 |

| Pseudomonas aeruginosa | >64 |

The data indicates that this compound is particularly effective against Gram-positive bacteria, while showing limited efficacy against certain Gram-negative strains.

Antiproliferative Activity

Recent studies have also explored the antiproliferative effects of this compound on cancer cell lines. The compound exhibited moderate cytotoxicity in several human cancer cell lines, including:

- HeLa (cervical carcinoma) : IC50 = 10 μg/mL

- MCF-7 (breast cancer) : IC50 = 12 μg/mL

- PC-3 (prostate cancer) : IC50 = 15 μg/mL

These results suggest that this compound not only serves as an antibiotic but may also possess potential as an anticancer agent.

Case Studies

-

Case Study on Antibiotic Efficacy

In a clinical study involving patients with severe infections caused by resistant Staphylococcus aureus, this compound was administered and showed a significant reduction in bacterial load within 48 hours. The study highlighted its effectiveness as a treatment option for antibiotic-resistant infections. -

Adverse Effects Report

A case report documented a patient who developed acute generalized exanthematous pustulosis after treatment with this compound. This adverse reaction underscores the importance of monitoring for hypersensitivity reactions in patients receiving this antibiotic.

Research Findings

Research has shown that modifications to the leucomycin structure can enhance its biological activity. For example, derivatives of this compound have been synthesized through nitroso Diels–Alder reactions, resulting in compounds with improved antibacterial and antiproliferative properties compared to the parent compound .

Propiedades

IUPAC Name |

[(2S,3S,4R,6S)-6-[(2R,3S,4R,5R,6S)-6-[[(4R,5S,6S,7R,9R,10R,11E,13E,16R)-4-acetyloxy-10-hydroxy-5-methoxy-9,16-dimethyl-2-oxo-7-(2-oxoethyl)-1-oxacyclohexadeca-11,13-dien-6-yl]oxy]-4-(dimethylamino)-5-hydroxy-2-methyloxan-3-yl]oxy-4-hydroxy-2,4-dimethyloxan-3-yl] propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H65NO15/c1-11-30(45)54-38-25(5)51-32(21-40(38,7)48)55-35-24(4)52-39(34(47)33(35)41(8)9)56-36-27(17-18-42)19-22(2)28(44)16-14-12-13-15-23(3)50-31(46)20-29(37(36)49-10)53-26(6)43/h12-14,16,18,22-25,27-29,32-39,44,47-48H,11,15,17,19-21H2,1-10H3/b13-12+,16-14+/t22-,23-,24-,25+,27+,28+,29-,32+,33-,34-,35-,36+,37+,38+,39+,40-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABTSKZKCMFRYNP-HUFPKKMTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)OC1C(OC(CC1(C)O)OC2C(OC(C(C2N(C)C)O)OC3C(CC(C(C=CC=CCC(OC(=O)CC(C3OC)OC(=O)C)C)O)C)CC=O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(=O)O[C@H]1[C@@H](O[C@H](C[C@@]1(C)O)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2N(C)C)O)O[C@H]3[C@H](C[C@H]([C@H](/C=C/C=C/C[C@H](OC(=O)C[C@H]([C@@H]3OC)OC(=O)C)C)O)C)CC=O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H65NO15 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20860188 | |

| Record name | Leucomycin A6 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20860188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

799.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18361-48-3 | |

| Record name | Leucomycin A6 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18361-48-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Leucomycin A6 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018361483 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Leucomycin A6 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20860188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LEUCOMYCIN A6 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5FN79UZP05 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.